molecular formula C40H30O26 B12099450 (1,2,4,13,14,15,18,19,20,34,35-Undecahydroxy-5,10,23,31-tetraoxo-6,9,24,27,30,39-hexaoxaoctacyclo[34.2.1.04,38.07,26.08,29.011,16.017,22.032,37]nonatriaconta-11,13,15,17,19,21,32,34,36-nonaen-28-yl) 3,4,5-trihydroxybenzoate

(1,2,4,13,14,15,18,19,20,34,35-Undecahydroxy-5,10,23,31-tetraoxo-6,9,24,27,30,39-hexaoxaoctacyclo[34.2.1.04,38.07,26.08,29.011,16.017,22.032,37]nonatriaconta-11,13,15,17,19,21,32,34,36-nonaen-28-yl) 3,4,5-trihydroxybenzoate

Cat. No.: B12099450
M. Wt: 926.6 g/mol
InChI Key: LCJOXNIMFDLZJH-UHFFFAOYSA-N
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Description

The compound (1,2,4,13,14,15,18,19,20,34,35-Undecahydroxy-5,10,23,31-tetraoxo-6,9,24,27,30,39-hexaoxaoctacyclo[34.2.1.04,38.07,26.08,29.011,16.017,22.032,37]nonatriaconta-11,13,15,17,19,21,32,34,36-nonaen-28-yl) 3,4,5-trihydroxybenzoate is a highly complex organic molecule. This compound features multiple hydroxyl groups, oxo groups, and a benzoate moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. Typically, the synthesis begins with the formation of the core octacyclic structure, followed by the introduction of hydroxyl and oxo groups through selective oxidation and reduction reactions. The final step involves the esterification of the core structure with 3,4,5-trihydroxybenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would also require rigorous purification steps, such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert oxo groups back to hydroxyl groups.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Acyl chlorides, Alkyl halides

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s hydroxyl and oxo groups may interact with various biomolecules, making it a potential candidate for studying enzyme-substrate interactions and protein binding.

Medicine

The compound’s structural complexity and functional groups suggest potential medicinal applications, such as in the design of new drugs or as a probe for studying biological pathways.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its multiple reactive sites.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. The hydroxyl and oxo groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways involved would depend on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • (1,2,4,13,14,15,18,19,20,34,35-Undecahydroxy-5,10,23,31-tetraoxo-6,9,24,27,30,39-hexaoxaoctacyclo[34.2.1.04,38.07,26.08,29.011,16.017,22.032,37]nonatriaconta-11,13,15,17,19,21,32,34,36-nonaen-28-yl) 3,4,5-trihydroxybenzoate
  • This compound

Uniqueness

The uniqueness of this compound lies in its highly complex structure, which features multiple functional groups and a large, rigid core. This complexity makes it a valuable tool for studying various chemical and biological processes.

Properties

Molecular Formula

C40H30O26

Molecular Weight

926.6 g/mol

IUPAC Name

(1,2,4,13,14,15,18,19,20,34,35-undecahydroxy-5,10,23,31-tetraoxo-6,9,24,27,30,39-hexaoxaoctacyclo[34.2.1.04,38.07,26.08,29.011,16.017,22.032,37]nonatriaconta-11,13,15,17,19,21,32,34,36-nonaen-28-yl) 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C40H30O26/c41-12-1-8(2-13(42)22(12)47)33(53)65-37-31-30-28(64-38(57)39(58)6-18(46)40(59)32(39)21-11(36(56)63-31)5-16(45)25(50)29(21)66-40)17(61-37)7-60-34(54)9-3-14(43)23(48)26(51)19(9)20-10(35(55)62-30)4-15(44)24(49)27(20)52/h1-5,17-18,28,30-32,37,41-52,58-59H,6-7H2

InChI Key

LCJOXNIMFDLZJH-UHFFFAOYSA-N

Canonical SMILES

C1C(C2(C3C1(C(=O)OC4C5COC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)OC4C(C(O5)OC(=O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C39)O2)O)O)O)O)O)O)O)O)O)O)O

Origin of Product

United States

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